molecular formula C10H13BClNO4 B1654198 Ganfeborole CAS No. 2131798-12-2

Ganfeborole

Cat. No.: B1654198
CAS No.: 2131798-12-2
M. Wt: 257.48 g/mol
InChI Key: DJUOWOXTPXUHDQ-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3036656 involves the application of the oxaborole tRNA trapping (OBORT) mechanism. This mechanism was initially described by Rock and Mao et al. in 2007.

Industrial Production Methods

Industrial production methods for GSK3036656 are designed to ensure high yield and purity. These methods involve optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize the efficiency of the synthetic process. The final product is subjected to rigorous quality control measures to ensure its suitability for clinical use .

Chemical Reactions Analysis

Types of Reactions

GSK3036656 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GSK3036656 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of GSK3036656 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Mechanism of Action

GSK3036656 exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA. By inhibiting this enzyme, GSK3036656 disrupts protein synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Properties

CAS No.

2131798-12-2

Molecular Formula

C10H13BClNO4

Molecular Weight

257.48 g/mol

IUPAC Name

2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol

InChI

InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1

InChI Key

DJUOWOXTPXUHDQ-MRVPVSSYSA-N

Isomeric SMILES

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O

SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O

Synonyms

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo(c)(1,2)oxaborol-1(3H)-ol
GSK3036656
GSK656

Origin of Product

United States

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